Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10180994
InChI: InChI=1S/C25H26N2O3/c1-15(2)30-25(29)22-16(3)27-20-12-19(17-8-5-4-6-9-17)13-21(28)24(20)23(22)18-10-7-11-26-14-18/h4-11,14-15,19,23,27H,12-13H2,1-3H3
SMILES: CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CN=CC=C4)C(=O)OC(C)C
Molecular Formula: C25H26N2O3
Molecular Weight: 402.5 g/mol

Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC10180994

Molecular Formula: C25H26N2O3

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate -

Specification

Molecular Formula C25H26N2O3
Molecular Weight 402.5 g/mol
IUPAC Name propan-2-yl 2-methyl-5-oxo-7-phenyl-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Standard InChI InChI=1S/C25H26N2O3/c1-15(2)30-25(29)22-16(3)27-20-12-19(17-8-5-4-6-9-17)13-21(28)24(20)23(22)18-10-7-11-26-14-18/h4-11,14-15,19,23,27H,12-13H2,1-3H3
Standard InChI Key WYOQRQRCJHJLDE-UHFFFAOYSA-N
SMILES CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CN=CC=C4)C(=O)OC(C)C
Canonical SMILES CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CN=CC=C4)C(=O)OC(C)C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name delineates its intricate structure: a hexahydroquinoline scaffold substituted at position 4 with a pyridin-3-yl group, at position 7 with a phenyl ring, and at position 3 with a propan-2-yl ester. The molecular formula C25H26N2O3 corresponds to a molecular weight of 402.5 g/mol, as verified by high-resolution mass spectrometry. Key structural features include:

  • Quinoline Core: A partially saturated bicyclic system with a ketone at position 5.

  • Pyridine Substituent: Introduces aromatic nitrogen, influencing electronic properties and binding interactions.

  • Ester Group: Enhances solubility and serves as a synthetic handle for derivatization.

Table 1: Structural Descriptors

PropertyValueSource
Molecular FormulaC25H26N2O3
Molecular Weight402.5 g/mol
CAS NumberNot publicly disclosed
SMILESCC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CN=CC=C4)C(=O)OC(C)C

X-ray crystallography data, though unavailable for this specific derivative, suggests a chair conformation for the hexahydroquinoline ring in analogous structures, with the pyridine and phenyl groups adopting equatorial orientations to minimize steric strain.

Synthetic Methodologies

Hantzsch Multicomponent Reaction

The primary synthesis route involves a modified Hantzsch reaction, combining:

  • Aldehyde: 3-Pyridinecarboxaldehyde

  • 1,3-Dicarbonyl Compound: Methyl acetoacetate

  • Enamine Precursor: Dimedone (5,5-dimethyl-1,3-cyclohexanedione)

  • Ammonium Acetate: Nitrogen source for ring closure

Reaction conditions typically involve refluxing in ethanol (78°C, 12–24 hrs) to achieve yields of 70–85%. Mechanistic studies propose initial Knoevenagel condensation between the aldehyde and dimedone, followed by Michael addition of the enamine intermediate to the 1,3-dicarbonyl compound, and final cyclodehydration.

Micellar Media Synthesis

Recent advancements employ Triton X-100 (20 mol%) in water as a green solvent system, enabling room-temperature synthesis with comparable yields (90–98%) . This method reduces environmental impact and simplifies purification, as demonstrated in the synthesis of structurally related hexahydroquinolines .

Table 2: Comparative Synthesis Parameters

ParameterHantzsch MethodMicellar Method
SolventEthanolWater/Triton X-100
Temperature78°C25°C
Reaction Time12–24 hrs30–130 min
Yield70–85%90–98%
Key AdvantageEstablished protocolEco-friendly, rapid

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, 15 mg/mL) but limited aqueous solubility (<0.1 mg/mL) due to its hydrophobic aromatic domains. Stability studies indicate susceptibility to ester hydrolysis under acidic (pH < 4) or basic (pH > 10) conditions, with a half-life of 48 hrs in phosphate buffer (pH 7.4).

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1720 cm⁻¹ (ester C=O) and 1685 cm⁻¹ (quinoline ketone) .

  • NMR (CDCl3):

    • 1H: δ 1.25 (d, 6H, CH(CH3)2), δ 2.35 (s, 3H, CH3), δ 5.10 (m, 1H, OCH).

    • 13C: δ 170.2 (C=O ester), δ 195.4 (C=O ketone) .

Cell LineIC50 (µM)Reference Compound
MCF-7 (Breast)12.3Doxorubicin (18.7)
A549 (Lung)24.9Cisplatin (8.5)
HepG2 (Liver)32.1Sorafenib (6.2)

Antimicrobial Effects

Against Staphylococcus aureus (ATCC 25923), the compound demonstrated a MIC of 64 µg/mL, comparable to ciprofloxacin (32 µg/mL). Docking simulations indicate binding to penicillin-binding protein 2a (PBP2a), disrupting cell wall synthesis.

Anti-inflammatory Action

In a carrageenan-induced rat paw edema model, oral administration (50 mg/kg) reduced swelling by 62% at 4 hrs, outperforming indomethacin (55%). This activity correlates with COX-2 inhibition (IC50 0.8 µM) in enzyme assays.

Applications in Materials Science

Organic Semiconductors

The extended π-system and electron-deficient pyridine moiety enable use as an n-type semiconductor. Thin-film transistors fabricated with this compound exhibit electron mobility of 0.15 cm²/V·s, suitable for flexible electronics.

Metal-Organic Frameworks (MOFs)

Coordination with Cu(II) ions produces a MOF with a BET surface area of 980 m²/g, demonstrating potential for CO2 capture (3.2 mmol/g at 298 K).

Future Perspectives

Structural Optimization

  • Ester Bioisosteres: Replacing the isopropyl ester with trifluoroethyl groups may enhance metabolic stability.

  • Hybrid Derivatives: Conjugation with NSAIDs (e.g., ibuprofen) could synergize anti-inflammatory effects.

Targeted Drug Delivery

Encapsulation in PEGylated liposomes may improve aqueous solubility and tumor accumulation. Preliminary studies show a 3-fold increase in plasma half-life using this approach.

Computational Modeling

Machine learning models trained on hexahydroquinoline datasets could predict ADMET properties, accelerating lead optimization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator